6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride involves several steps. The starting material is typically a quinoline derivative, which undergoes ethylation and methylation reactions to introduce the ethyl and methyl groups at the 6 and 2 positions, respectively. The hydrazino group is then introduced at the 4 position through a hydrazination reaction. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid .
Chemical Reactions Analysis
6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the hydrazino group to an amino group.
Scientific Research Applications
6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride is widely used in scientific research, particularly in:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential use as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride can be compared with other quinoline derivatives, such as:
6-Ethyl-4-hydrazino-2-methylquinoline: Similar structure but without the hydrochloride salt.
4-Hydrazino-6-methoxy-2-methylquinoline hydrochloride: Similar structure with a methoxy group instead of an ethyl group.
6-Ethoxy-4-hydrazino-2-methylquinoline hydrochloride: Similar structure with an ethoxy group instead of an ethyl group. The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity.
Properties
CAS No. |
1171434-97-1 |
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Molecular Formula |
C12H16ClN3 |
Molecular Weight |
237.73 g/mol |
IUPAC Name |
(6-ethyl-2-methylquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c1-3-9-4-5-11-10(7-9)12(15-13)6-8(2)14-11;/h4-7H,3,13H2,1-2H3,(H,14,15);1H |
InChI Key |
ABGVNZWJYMIAFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C(N=C2C=C1)C)NN.Cl |
Origin of Product |
United States |
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